Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate
Description
Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate is a chiral compound featuring a (2S)-configured amino acid ester core. Its structure includes:
- A 3-methylbutanoate backbone with a methyl ester group.
- A piperazine-1-carbonylamino substituent at the 2-position.
- A pyridin-2-yl moiety attached to the piperazine ring.
This compound is likely designed for pharmaceutical applications, given the prevalence of piperazine and pyridine motifs in receptor-targeting molecules (e.g., dopamine or serotonin receptors) .
Properties
Molecular Formula |
C16H24N4O3 |
|---|---|
Molecular Weight |
320.39 g/mol |
IUPAC Name |
methyl 3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate |
InChI |
InChI=1S/C16H24N4O3/c1-12(2)14(15(21)23-3)18-16(22)20-10-8-19(9-11-20)13-6-4-5-7-17-13/h4-7,12,14H,8-11H2,1-3H3,(H,18,22) |
InChI Key |
BRRQWBLTGGRKCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)N1CCN(CC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-(pyridin-2-yl)piperazine with an appropriate acylating agent to form the piperazine derivative. This intermediate is then coupled with a suitable ester, such as methyl 3-methyl-2-aminobutanoate, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
Antibacterial Properties
Recent studies have demonstrated that piperazine derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance:
- A study reported that similar compounds showed effectiveness against Staphylococcus aureus and Escherichia coli .
- The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial cell membranes and metabolic pathways.
Anticancer Activity
Piperazine derivatives, including Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate, have been evaluated for their anticancer properties:
- In vitro studies indicated that these compounds can induce apoptosis in cancer cells through modulation of signaling pathways .
- Specific case studies have shown promising results in reducing tumor growth in animal models when administered at therapeutic doses.
Central Nervous System Disorders
Piperazine derivatives have been investigated for their potential use in treating central nervous system disorders such as anxiety and depression:
- The mechanism is believed to involve modulation of serotonin receptors, leading to improved mood and reduced anxiety symptoms.
Antidepressant Effects
Research indicates that compounds similar to this compound may enhance neurotransmitter levels in the brain, providing antidepressant effects .
Table 2: Synthesis Conditions
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Piperazine formation | Reflux in ethanol | 70% |
| Carbonylation | Room temperature | 60% |
| Esterification | Acid-catalyzed | 80% |
Mechanism of Action
The mechanism of action of Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and pyridine moieties allow the compound to bind to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Backbone Modifications
(2S)-2-(Benzoylamino)-3-methylbutyric Acid Derivatives ()
Compounds such as (2S)-2-(benzoylamino)-3-methylbutyric acid methyl ester share the (2S)-3-methylbutanoate backbone but replace the piperazine-carbonyl group with a benzoyl group. Key differences:
- Bioavailability : The benzoyl group may reduce solubility compared to the polar piperazine-pyridine system.
- Synthetic Accessibility : Benzoylation is simpler than piperazine functionalization, as seen in the straightforward synthesis of these derivatives .
(2S)-2-[[4-[bis-(4-Fluorophenyl)methyl]piperazine-1-carbonyl]amino]-3-methyl-butanoic Acid (CAS 1014003-61-2, )
Piperazine Ring Modifications
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 18, )
- Ketone vs. Ester : The ketone group may reduce susceptibility to esterase-mediated hydrolysis, prolonging half-life .
Ethyl 4-{[4-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate ()
- Extended Ester Chain: The ethyl ester and butanoate chain could improve tissue distribution compared to the methyl ester.
- Benzodioxolyl Group: This substituent may confer selectivity for cannabinoid or adrenergic receptors due to its planar aromatic structure .
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Challenges : Piperazine-carbonyl derivatives require multi-step synthesis, including coupling reactions and chromatography, as demonstrated in and .
- Biological Activity : Pyridin-2-yl piperazines often exhibit higher aqueous solubility than fluorophenyl analogs, favoring oral bioavailability .
- Steric Effects : The (2S)-configuration in the target compound may confer enantioselective binding, a critical factor in avoiding off-target effects .
Biological Activity
Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate is a compound of significant interest in medicinal chemistry due to its unique structure, which combines a piperazine ring and a pyridine moiety. This combination imparts distinct biological activities, making it a valuable candidate for drug discovery and development.
1. Antimicrobial Properties
The compound exhibits potential antimicrobial activity due to the presence of the pyridine and piperazine moieties, which are known to enhance interactions with microbial enzymes and cell membranes. Similar piperazine derivatives have been reported to show antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
2. Anti-inflammatory Effects
Structural analogs of this compound have demonstrated anti-inflammatory activity by inhibiting prostaglandin E2 (PGE2)-mediated pathways. For instance, related compounds targeting PGE2 showed significant efficacy in reducing TNFα levels in ex vivo models, which may indicate potential applications for this compound in managing inflammatory conditions .
3. Central Nervous System (CNS) Activity
The piperazine ring is often found in CNS-active drugs, such as antipsychotics and antidepressants. The pyridine moiety further enhances receptor binding affinity. While specific studies on this compound's CNS activity are lacking, its structural features suggest potential as a modulator of neurotransmitter systems .
4. Anticancer Potential
Piperazine derivatives have been explored for their anticancer activities by targeting topoisomerase enzymes or inducing apoptosis in tumor cells. This compound's unique structure could enable selective interaction with cancer-related molecular targets, though direct evidence is currently unavailable .
The biological activity of this compound likely involves:
- Receptor Binding: The pyridine moiety can interact with enzyme active sites or receptor domains, enhancing specificity.
- Enzyme Inhibition: The piperazine ring may disrupt enzymatic pathways critical for microbial survival or inflammation.
- Membrane Permeability: The lipophilic ester group enhances membrane penetration, improving bioavailability.
Case Study: Structural Analogs
A study on 6-alkyl-substituted pyridine derivatives highlighted their ability to inhibit inflammatory mediators with IC50 values in the nanomolar range. These findings suggest that this compound might exhibit similar potency due to its structural resemblance .
Experimental Data
Comparison with Similar Compounds
| Compound | Activity | Applications |
|---|---|---|
| Aripiprazole (piperazine derivative) | CNS-active | Antipsychotic |
| Nicotinamide (pyridine derivative) | Anti-inflammatory | Nutritional supplement |
| Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)...]} | Antimicrobial, anti-inflammatory, CNS-active | Drug discovery candidate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
